(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is an organic compound belonging to the class of nitrofurans These compounds are characterized by the presence of a furan ring bearing a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 5-nitro-2-furaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted derivatives.
Scientific Research Applications
5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The nitro group is believed to play a crucial role in its biological activity. Upon entering the cell, the compound undergoes reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of essential biological processes.
Comparison with Similar Compounds
Similar Compounds
5-(5-NITRO-2-FURYL)-1,3,4-OXADIAZOL-2-YLTHIOACETIC ACID: Another nitrofuran compound with similar structural features.
5-NITROFURAN-2-YLMETHYLENE-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: Shares the nitrofuran and thiazolidinone moieties.
Uniqueness
5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-3-PHENYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H8N2O4S2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-11(8-10-6-7-12(20-10)16(18)19)22-14(21)15(13)9-4-2-1-3-5-9/h1-8H/b11-8+ |
InChI Key |
BBUPARLMPYRUDR-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
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